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Compound of Interest

Compound Name: 2-Thiophenecarboxylic acid

Cat. No.: B147515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-
thiophenecarboxylic acid, a molecule of significant interest in medicinal chemistry and

materials science. The information presented herein is compiled from crystallographic data and

is intended to serve as a core resource for researchers and professionals in drug development

and related scientific fields.

Crystallographic Data
The crystal structure of 2-thiophenecarboxylic acid has been determined by X-ray diffraction.

The compound crystallizes in the monoclinic space group P2₁/c. The fundamental

crystallographic parameters are summarized in the table below, based on the data from the

Crystallography Open Database (COD) entry 2020809, which references the original work by

Hudson published in Acta Crystallographica in 1953.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.33

b (Å) 5.13

c (Å) 11.18

α (°) 90

β (°) 107.5

γ (°) 90

Z 4

V (Å³) 565.3

Molecular and Crystal Packing
The crystal structure of 2-thiophenecarboxylic acid is characterized by the formation of

hydrogen-bonded dimers. The carboxylic acid groups of two neighboring molecules interact via

strong O-H···O hydrogen bonds, creating a centrosymmetric dimer motif. This is a common

supramolecular synthon observed in the crystal structures of many carboxylic acids.

These dimeric units are then further packed in a herringbone fashion to form the extended

three-dimensional crystal lattice. The thiophene rings of adjacent dimers are oriented in a way

that maximizes van der Waals interactions, contributing to the overall stability of the crystal

packing.

Intramolecular Geometry
The geometry of the 2-thiophenecarboxylic acid molecule in the crystalline state reveals key

structural features. The thiophene ring is essentially planar, as expected for an aromatic

system. The carboxylic acid group is twisted slightly out of the plane of the thiophene ring. The

precise bond lengths and angles within the molecule provide valuable insights for molecular

modeling and understanding its chemical reactivity.
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Table of Selected Bond Lengths and Angles:

Bond Length (Å) Angle **Value (°) **

S1 - C2 1.71 C5 - S1 - C2 92.2

S1 - C5 1.72 S1 - C2 - C3 111.9

C2 - C3 1.38 S1 - C2 - C6 120.4

C3 - C4 1.42 C3 - C2 - C6 127.7

C4 - C5 1.37 C2 - C3 - C4 112.1

C2 - C6 1.48 C3 - C4 - C5 112.5

C6 - O1 1.25 C4 - C5 - S1 111.3

C6 - O2 1.29 C2 - C6 - O1 119.5

C2 - C6 - O2 115.8

O1 - C6 - O2 124.7

Experimental Protocol
The determination of the crystal structure of 2-thiophenecarboxylic acid involved a standard

single-crystal X-ray diffraction workflow. The key steps of this process are outlined below.

Crystallization
Single crystals of 2-thiophenecarboxylic acid suitable for X-ray diffraction analysis are

typically grown by slow evaporation of a saturated solution. Common solvents for this purpose

include ethanol, acetone, or mixtures of water and ethanol. The quality of the crystals is crucial

for obtaining high-resolution diffraction data.

X-ray Data Collection
A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer.

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the

atoms. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used to irradiate the crystal. As

the crystal is rotated, a series of diffraction patterns are collected on a detector.
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Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the

intensities of the reflections. The initial crystal structure is solved using direct methods or

Patterson methods. This initial model is then refined against the experimental data using least-

squares methods. During refinement, the atomic coordinates, displacement parameters, and

other structural parameters are adjusted to minimize the difference between the observed and

calculated structure factors.

Logical Workflow for Crystal Structure
Determination
The following diagram illustrates the logical workflow for the determination of the crystal

structure of 2-thiophenecarboxylic acid.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
2-Thiophenecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147515#2-thiophenecarboxylic-acid-crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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